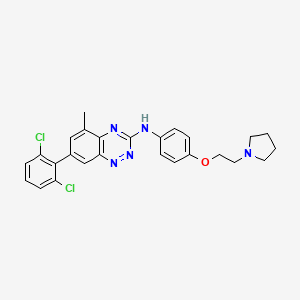![molecular formula C13H16N4.2HCl B1150247 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)
4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mnk2 and Mnk1 inhibitor (IC50 values are 575 and 646 nM respectively). Exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Intermediate in Crizotinib Synthesis : This compound serves as a key intermediate in the synthesis of Crizotinib, a medication used to treat certain types of cancer. A robust three-step synthesis process has been reported, enabling the production of multi-kilogram quantities of this intermediate (Fussell et al., 2012).
- Convenient Preparation of Piperidines : The compound is used in the convenient preparation of piperidines, which are useful in various chemical syntheses. This process involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).
Photoreactions and Luminescence Studies
- Photoreactions in Derivatives : Studies on derivatives of this compound, like 2-(1H-pyrazol-5-yl)pyridines, show that they exhibit multiple photoreactions, including excited-state intramolecular and intermolecular proton transfers. These properties make them interesting for studies in photochemistry (Vetokhina et al., 2012).
Receptor Binding and Pharmacology
- Aurora Kinase Inhibitor : Compounds with structural similarity to 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine, like certain pyridylcarbamoyl derivatives, have been investigated for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment (ヘンリー, 2006).
- Human A₃ Adenosine Receptor Antagonists : Modifications of this compound have been studied for their antagonistic properties against human A₃ adenosine receptors, which are significant in various physiological processes (Baraldi et al., 2012).
Molecular Structure and Interaction Studies
- Structure-Activity Relationships : Research into the structure-activity relationships of pyrazole derivatives, including those similar to this compound, has been conducted, particularly concerning cannabinoid receptor antagonists (Lan et al., 1999).
Other Applications
- Antimicrobial and Antitumor Activities : Some derivatives of this compound have been synthesized and shown to exhibit antimicrobial and antitumor activities, making them potential candidates for drug development (Desai et al., 2022; El-Borai et al., 2012)(El-Borai et al., 2012).
- Crystalline Architectures and Spectroscopy : Studies on the crystalline architectures and spectroscopic properties of complexes with this compound are significant for understanding its potential applications in materials science (Zhu et al., 2014).
Eigenschaften
Molekularformel |
C13H16N4.2HCl |
|---|---|
Molekulargewicht |
301.21 |
IUPAC-Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17) |
SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |
Synonyme |
4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





